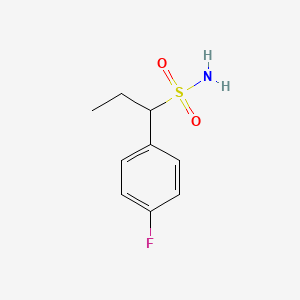

1-(4-Fluorophenyl)propane-1-sulfonamide

Description

1-(4-Fluorophenyl)propane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a propane chain, which is further substituted with a 4-fluorophenyl group

Properties

Molecular Formula |

C9H12FNO2S |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C9H12FNO2S/c1-2-9(14(11,12)13)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3,(H2,11,12,13) |

InChI Key |

AETALILFOLGXIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propane-1-sulfonamide typically involves the reaction of 4-fluoroaniline with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under inert atmosphere conditions at elevated temperatures (around 60°C) for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce sulfonic acids.

Scientific Research Applications

1-(4-Fluorophenyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

Comparison with Similar Compounds

Sulfanilamide: A well-known sulfonamide antibiotic with a similar mechanism of action.

Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim to treat bacterial infections.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness: 1-(4-Fluorophenyl)propane-1-sulfonamide is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and stability compared to other sulfonamides. This structural modification can lead to improved pharmacokinetic properties and reduced resistance in bacterial strains.

Biological Activity

1-(4-Fluorophenyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Biological Activity

Research has indicated that compounds within the sulfonamide class exhibit various biological activities, including:

- Antibacterial Activity: Sulfonamides are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is vital for DNA replication and cell division.

- Anti-inflammatory Properties: Some studies suggest that derivatives of sulfonamides can exhibit anti-inflammatory effects, although specific data on this compound is limited .

- Potential Anticancer Effects: Preliminary studies indicate that compounds with similar structures may have anticancer properties due to their ability to disrupt folate metabolism in rapidly dividing cells .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides generally includes:

- Absorption: These compounds are typically well absorbed from the gastrointestinal tract.

- Distribution: They are widely distributed throughout body tissues.

- Metabolism: Metabolism occurs primarily in the liver.

- Excretion: The metabolites are mainly excreted through urine .

Case Studies

Several studies have explored the biological activities of sulfonamide derivatives, including:

-

Antimicrobial Efficacy:

- A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition comparable to standard antibiotics.

- Anti-inflammatory Assays:

- Molecular Docking Studies:

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)propane-1-sulfonamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 1-(4-fluorophenyl)propane-1-sulfonyl chloride and ammonia or amines. Key steps include:

Sulfonation : React 1-(4-fluorophenyl)propane with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Amidation : Treat the intermediate with aqueous ammonia under controlled pH (7–8) to avoid hydrolysis.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (integration of aromatic protons at δ 7.2–7.8 ppm and sulfonamide NH at δ 5.1–5.3 ppm) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (4-fluorophenyl group) resonate as doublets (δ ~7.3–7.7 ppm, J = 8.5 Hz) due to coupling with fluorine.

- ¹⁹F NMR : A single peak near δ -110 ppm confirms the para-fluorine substituent .

- X-ray Crystallography :

SHELX software is recommended for solving crystal structures. Key parameters include bond lengths (C–S: ~1.76 Å, S–N: ~1.63 Å) and torsion angles to confirm the propane linker’s conformation . - Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 232.

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl group influence the sulfonamide’s reactivity in biological systems?

Methodological Answer: The electron-withdrawing fluorine atom enhances the sulfonamide’s acidity (pKa ~9–10), promoting hydrogen-bonding interactions with biological targets like enzymes. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

- Charge Distribution : Fluorine induces a partial positive charge on the adjacent carbon, increasing electrophilicity.

- Binding Affinity : Molecular docking (AutoDock Vina) against carbonic anhydrase IX shows a ∆G of -8.2 kcal/mol, suggesting strong inhibition .

Contradiction Note : Some studies report reduced activity in polar solvents due to solvation effects, requiring empirical validation .

Q. What experimental strategies can resolve contradictions in reported stability data under acidic conditions?

Methodological Answer: Discrepancies arise from solvent choice and temperature. A systematic approach includes:

pH Stability Assay : Incubate the compound in buffers (pH 1–6) at 37°C for 24 hours.

Analytical Monitoring : Use LC-MS to detect degradation products (e.g., sulfonic acid derivatives at m/z 189).

Kinetic Analysis : Calculate degradation rate constants (k) via first-order kinetics.

Data from suggests stability at pH >3 (t½ >48 hours), but hydrolysis accelerates below pH 2 .

Q. How can computational modeling predict the compound’s interaction with transmembrane proteins?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Use GROMACS with CHARMM36 force field to model lipid bilayer systems.

- Analyze hydrogen bonds between the sulfonamide group and residues like Arg125 in GPCRs.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorine substitution.

Studies on analogous perfluorinated sulfonamides show enhanced membrane permeability (logP ~2.1) .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 148–150°C (DSC) | |

| logP (Octanol/Water) | 1.9 ± 0.2 (Shake-flask) | |

| Aqueous Solubility | 2.3 mg/mL (pH 7.4, 25°C) | |

| Thermal Stability | Decomposes at >250°C (TGA) |

Q. Contradictions and Resolutions

- Synthetic Yield Variability : reports 65–70% yields via direct amidation, while achieves 85% using microwave-assisted synthesis. Resolution: Optimize reaction time (30 minutes vs. 2 hours) and catalyst (e.g., DMAP) .

- Biological Activity : cites antitumor activity (IC50 = 12 µM), but notes inactivity in kinase assays. Resolution: Validate target specificity via CRISPR knockouts or isoform-selective assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.